molecular formula C21H20N2O6S B2551314 Ethyl 4-(((4-ethylphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate CAS No. 899959-30-9

Ethyl 4-(((4-ethylphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

カタログ番号: B2551314
CAS番号: 899959-30-9
分子量: 428.46
InChIキー: HLFJVSHKZABIRO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 4-(((4-ethylphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a synthetically derived small molecule of significant interest in medicinal chemistry and chemical biology research. Its core structure, featuring a dihydropyridazine scaffold, is known to be a privileged motif in drug discovery, often associated with diverse biological activities. The strategic functionalization with sulfonyloxy and ester groups enhances its potential as a versatile chemical probe or a key intermediate for further synthetic elaboration. Researchers can utilize this compound to explore structure-activity relationships (SAR) in the development of novel enzyme inhibitors, particularly targeting kinase and dehydrogenase families. Its application extends to high-throughput screening (HTS) campaigns to identify new therapeutic leads for various disease models. The phenyl and 4-ethylphenyl substituents suggest potential for optimizing target selectivity and pharmacokinetic properties, making it a valuable tool for investigating complex biochemical pathways and cellular processes. This product is intended for laboratory research purposes only.

特性

IUPAC Name

ethyl 4-(4-ethylphenyl)sulfonyloxy-6-oxo-1-phenylpyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O6S/c1-3-15-10-12-17(13-11-15)30(26,27)29-18-14-19(24)23(16-8-6-5-7-9-16)22-20(18)21(25)28-4-2/h5-14H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLFJVSHKZABIRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=O)N(N=C2C(=O)OCC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

Ethyl 4-(((4-ethylphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C21H20N2O6SC_{21}H_{20}N_{2}O_{6}S, with a molecular weight of approximately 432.46 g/mol. It features a dihydropyridazine framework, which is known for various therapeutic applications, particularly in the inhibition of enzymes related to metabolic pathways .

Preliminary studies indicate that ethyl 4-(((4-ethylphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate may interact with specific biological targets such as enzymes involved in carbohydrate metabolism. For instance, it has been suggested that compounds with similar structures exhibit inhibitory effects on α-glucosidase, an enzyme crucial for glucose absorption in the intestine. By inhibiting this enzyme, the compound could potentially aid in blood sugar regulation.

Antimicrobial Properties

Research indicates that compounds within the same class as ethyl 4-(((4-ethylphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate may possess significant antimicrobial properties. For example:

Activity MIC (μM) Reference
Antistaphylococcal15.625 - 62.5
Antienterococcal62.5 - 125

These findings suggest that the compound may exhibit bactericidal action through mechanisms such as inhibiting protein synthesis and disrupting nucleic acid production.

Anti-Biofilm Activity

The compound's potential to inhibit biofilm formation has also been explored. In studies comparing its activity against standard antibiotics:

Organism MBIC (μg/mL) MBEC (μg/mL) Standard Antibiotic
MRSA62.216 - 124.432124.432 - 248.863Ciprofloxacin
Enterococcus spp.31.108 - 62.216124.432 - 248.863Ciprofloxacin

These results indicate that ethyl 4-(((4-ethylphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate exhibits moderate-to-good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species .

Synthesis

The synthesis of ethyl 4-(((4-ethylphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions, including:

  • Reaction of a suitable phenolic precursor with a sulfonyl chloride in the presence of a base to form a sulfonate ester.
  • Cyclization reactions to construct the dihydropyridazine framework.

Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structural integrity of the synthesized compound.

Case Studies and Research Findings

Several studies have highlighted the biological activities of similar compounds:

  • Inhibition of Enzymes : Compounds structurally related to ethyl 4-(((4-ethylphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate have shown promise in inhibiting enzymes involved in various metabolic pathways.
  • Antifungal Activity : Some derivatives have demonstrated antifungal activity against Candida species, surpassing traditional antifungals like fluconazole in certain assays .

科学的研究の応用

Antidiabetic Potential
Preliminary studies suggest that ethyl 4-(((4-ethylphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate may exhibit inhibitory effects on enzymes like α-glucosidase. This enzyme is crucial in carbohydrate metabolism; by inhibiting it, the compound could reduce glucose absorption in the intestine, aiding in blood sugar regulation.

Antimicrobial Properties
Recent research indicates that similar compounds have demonstrated significant antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these pathogens suggest strong antibacterial properties, with some derivatives showing MICs as low as 0.25 μg/mL for Staphylococcus aureus and 0.30 μg/mL for Escherichia coli .

Case Studies and Research Findings

Several studies have explored the applications of similar compounds:

  • Antimicrobial Activity Study : A study published in the Tropical Journal of Pharmaceutical Research highlighted the antimicrobial efficacy of sulfonamide derivatives against various pathogens. The findings indicated that modifications to the sulfonamide structure could enhance antibacterial activity significantly .
  • Antidiabetic Activity Research : Research has shown that compounds inhibiting α-glucosidase can effectively manage blood glucose levels in diabetic models. Ethyl 4-(((4-ethylphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate's structural similarity to these compounds suggests it may exhibit similar effects.

類似化合物との比較

Comparison with Similar Compounds

Below is a detailed comparison based on the evidence:

Substituent Variability at Position 4

The sulfonyloxy group in the target compound distinguishes it from analogs with sulfur-containing substituents:

  • Ethyl 4-(butylsulfanyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate (CAS 866009-66-7) : The butylsulfanyl group (-S-C₄H₉) replaces the sulfonyloxy moiety. Molecular Weight: 332.42 g/mol (vs. ~415.43 g/mol estimated for the target compound, assuming C₂₀H₂₀N₂O₆S).
  • Ethyl 6-oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydropyridazine-3-carboxylate (CAS 477854-72-1) : A trifluoromethyl (-CF₃) group at position 4. Molecular Weight: ~340.28 g/mol.
  • Methyl 1-(4-methoxyphenyl)-6-oxo-4-(pyridin-2-ylsulfanyl)-1,6-dihydropyridazine-3-carboxylate (CAS 338396-07-9) : Pyridin-2-ylsulfanyl substituent at position 4 and a 4-methoxyphenyl group at position 1.

Substituent Effects at Position 1

  • The target compound’s phenyl group at position 1 is conserved in many analogs (e.g., ).

Ester Group Variations at Position 3

  • Most analogs, including the target compound, retain an ester group (ethyl or methyl) at position 3. For example, Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxylate (CAS 338395-91-8) uses a methyl ester and introduces a methoxy-oxoethylsulfanyl chain, enhancing hydrophilicity and conformational flexibility.

Structural Data and Computational Insights

  • discusses ring puckering coordinates, which could apply to conformational analysis of the dihydropyridazine core .

Q & A

Q. What are the key synthetic challenges in preparing Ethyl 4-(((4-ethylphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate, and how can reaction conditions be optimized?

The synthesis of this compound involves sulfonylation and esterification steps, which are sensitive to steric and electronic effects. Key challenges include minimizing side reactions (e.g., over-sulfonylation or hydrolysis of the ester group) and ensuring regioselectivity. For example, highlights that pyridazine derivatives with bulky substituents often require controlled stoichiometry and inert reaction conditions (e.g., anhydrous solvents, nitrogen atmosphere). Optimization may involve adjusting reaction temperatures (e.g., 80–110°C) and using catalysts like potassium carbonate to improve yields .

Q. How can nuclear magnetic resonance (NMR) spectroscopy be used to confirm the structure of this compound?

1H and 13C NMR are critical for verifying substituent positions and confirming successful sulfonylation. For instance:

  • The ethyl ester group typically appears as a triplet (~1.3 ppm for CH3) and quartet (~4.3 ppm for CH2) in 1H NMR.
  • Aromatic protons from the phenyl and 4-ethylphenyl groups exhibit splitting patterns consistent with para-substitution (e.g., doublets in the 7.2–7.8 ppm range).
  • The sulfonyloxy group’s impact on adjacent protons can be observed through deshielding effects. provides comparable data for pyridazine derivatives, demonstrating how substituents influence chemical shifts .

Q. What safety precautions are essential when handling this compound in laboratory settings?

While direct safety data for this compound are unavailable, analogous pyridazine derivatives (e.g., Ethyl 4-(butylsulfanyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate) in and highlight risks such as acute toxicity and environmental hazards. Key precautions include:

  • Using fume hoods and personal protective equipment (PPE) to avoid inhalation/contact.
  • Storing under inert conditions (e.g., argon) to prevent decomposition.
  • Disposing of waste via approved chemical protocols due to potential ecotoxicity .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations can analyze electrophilic centers (e.g., the sulfonyloxy group’s sulfur atom) and predict sites for nucleophilic attack. For example:

  • Fukui indices may identify regions with high electrophilicity.
  • Solvent effects (polar aprotic vs. protic) can be modeled to assess reaction pathways. ’s ring-puckering coordinate analysis for cyclic systems provides a framework for studying conformational stability, which influences reactivity .

Q. What crystallographic methods are suitable for resolving structural ambiguities in this compound?

Single-crystal X-ray diffraction (SCXRD) using SHELX software ( ) is ideal for determining bond lengths, angles, and non-covalent interactions (e.g., hydrogen bonding involving the sulfonyloxy group). Challenges include:

  • Growing high-quality crystals due to the compound’s potential polymorphism.
  • Refining thermal displacement parameters for flexible substituents (e.g., the ethyl group). SHELXL’s robust refinement algorithms can address these issues, as demonstrated in studies of structurally complex heterocycles .

Q. How does substituent variation on the pyridazine ring affect biological activity, based on structure-activity relationship (SAR) studies?

and reveal that substituents like halogens (Cl, I) or electron-withdrawing groups (CF3, NO2) enhance bioactivity (e.g., enzyme inhibition). For instance:

  • Ethyl 5-cyano-4-methyl-6-oxo-1-(4-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxylate () showed potent activity due to the CF3 group’s electronegativity.
  • Comparative analysis of IC50 values across derivatives can quantify substituent effects. Researchers should synthesize analogs with systematic substituent changes and assay them against relevant targets (e.g., kinases or aggregation-prone proteins) .

Q. What analytical techniques are recommended for detecting degradation products under varying pH conditions?

High-resolution mass spectrometry (HRMS) and liquid chromatography (LC-MS) can identify hydrolysis byproducts (e.g., free carboxylic acid from ester cleavage). For example:

  • At acidic pH, ester hydrolysis may dominate, while basic conditions could degrade the sulfonyloxy group.
  • Accelerated stability studies (40°C/75% RH) combined with LC-MS profiling () provide degradation pathways. Quantify degradation using peak area ratios in HPLC chromatograms .

Data Contradiction and Resolution

Q. How should researchers address discrepancies in reported melting points for structurally similar pyridazine derivatives?

Variations in melting points (e.g., 164–223°C in ) may arise from impurities, polymorphs, or measurement methods (e.g., differential scanning calorimetry vs. capillary tubes). To resolve contradictions:

  • Reproduce synthesis and purification steps rigorously.
  • Characterize polymorphs via powder XRD or thermal gravimetric analysis (TGA).
  • Cross-reference with purity data (e.g., HPLC ≥95% in ) .

Q. What strategies validate the compound’s conformational stability in solution versus solid state?

  • Solid state: SCXRD () provides static conformations.
  • Solution state: Nuclear Overhauser Effect (NOE) NMR experiments detect spatial proximity of protons (e.g., between the ethylphenyl group and pyridazine ring).
  • Compare results to computational predictions (e.g., molecular dynamics simulations) .

Methodological Resources

  • Crystallography: Use SHELX for structure refinement ().
  • SAR Analysis: Follow protocols in for synthesizing and assaying analogs.
  • Safety Protocols: Adapt handling guidelines from analogous compounds ().

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。